![molecular formula C19H17N3O3S B262859 N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the field of scientific research. MPOA is a potent inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of DNA.
Wirkmechanismus
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide inhibits thymidylate synthase by binding to its active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This results in the depletion of dTMP, which is required for DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on thymidylate synthase, leading to the suppression of cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of autoimmune diseases. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide is its potent inhibitory effect on thymidylate synthase, which makes it a promising candidate for the development of anticancer drugs. However, one limitation is its cytotoxicity, which may limit its use in vivo. In addition, this compound is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide could focus on optimizing its chemical structure to improve its efficacy and reduce its cytotoxicity. In addition, further studies could investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic effects. Finally, research could also focus on the development of novel delivery systems for this compound to improve its bioavailability and reduce its toxicity.
Synthesemethoden
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate to produce ethyl 2-(4-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with thioacetic acid to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Finally, this compound is reacted with 2-bromo-5-(4-methylphenyl)-1,3,4-oxadiazole to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential use as an anticancer agent. Thymidylate synthase is an essential enzyme for the growth and proliferation of cancer cells, and this compound has been shown to inhibit its activity, leading to the suppression of cancer cell growth. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis.
Eigenschaften
Molekularformel |
C19H17N3O3S |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[4-[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-12-3-5-15(6-4-12)18-21-22-19(25-18)26-11-17(24)14-7-9-16(10-8-14)20-13(2)23/h3-10H,11H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
ISZAOJXDKRBFKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






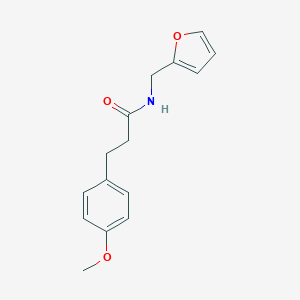

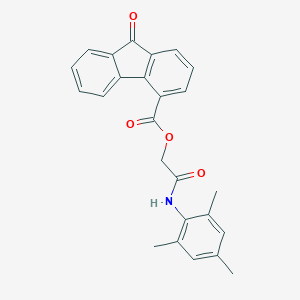
![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
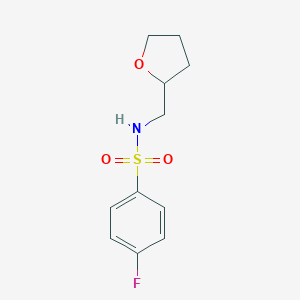
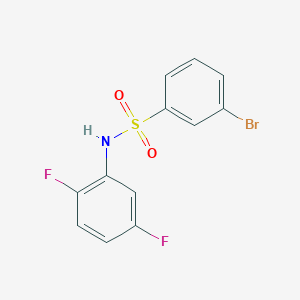

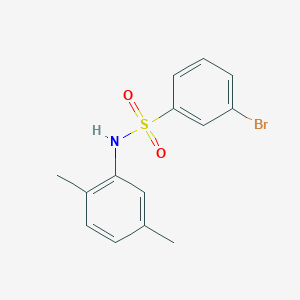
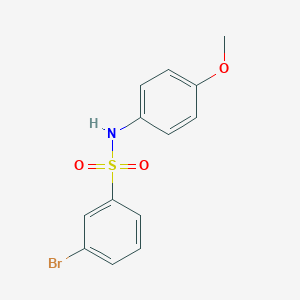
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
